

# 2-Bromo-1,4-benzoquinone CAS number and molecular formula

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## Compound of Interest

Compound Name: 2-Bromo-1,4-benzoquinone

Cat. No.: B1218145

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## An In-depth Technical Guide to 2-Bromo-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1,4-benzoquinone**, a reactive organic compound with applications in synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and includes spectroscopic data for its characterization. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the safe and effective handling and application of this compound.

### Chemical Identity and Properties

**2-Bromo-1,4-benzoquinone**, also known as bromoquinone, is a halogenated aromatic ketone. Its core structure is a p-benzoquinone ring substituted with one bromine atom.

Molecular Formula:  $C_6H_3BrO_2$ <sup>[1]</sup>

CAS Number: 3958-82-5<sup>[1]</sup>

### Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-1,4-benzoquinone** is presented in Table 1.

Property	Value	Reference
Molecular Weight	186.99 g/mol	[1]
Appearance	Light yellow to brown crystalline powder	[2]
Melting Point	56-58 °C	
Boiling Point	229.4 °C at 760 mmHg	
Density	1.9 g/cm <sup>3</sup>	
Solubility	Soluble in various organic solvents.	

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Bromo-1,4-benzoquinone**.

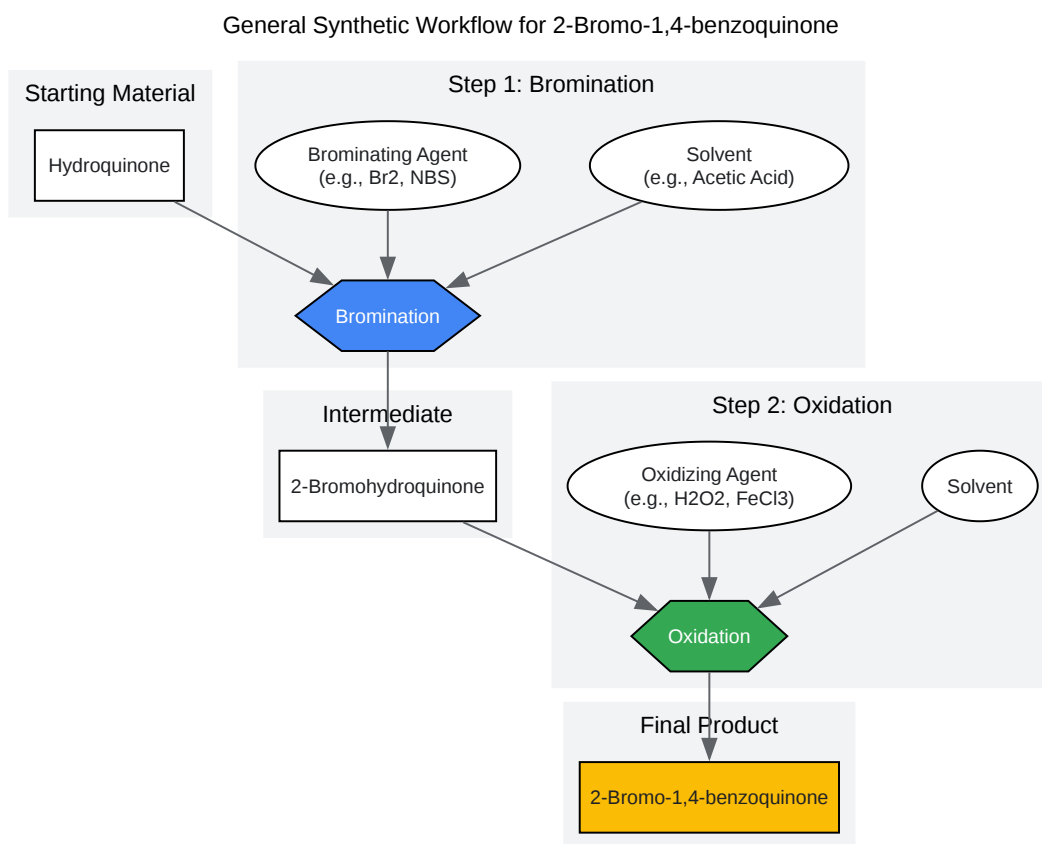
Spectroscopy	Data	Reference
<sup>1</sup> H NMR	Spectral data is available for the related compound 2,5-dibromo-1,4-benzoquinone.[3]	[3]
<sup>13</sup> C NMR	Spectral data available.	[1][4]
Mass Spectrometry	Spectral data available.	[1][4]
Infrared (IR)	The IR spectrum of 1,4-benzoquinone shows a characteristic C=O stretching vibration around 1666 cm <sup>-1</sup> . For 2,5-dibromo-1,4-benzoquinone, IR data is also available.	[5][6]

## Synthesis and Reactivity

**2-Bromo-1,4-benzoquinone** is a versatile reagent in organic synthesis, primarily utilized for its electrophilic nature and its ability to undergo addition and substitution reactions.

### Synthesis of 2-Bromo-1,4-benzoquinone

A general method for the synthesis of substituted benzoquinones involves the oxidation of a corresponding substituted hydroquinone. While a specific detailed protocol for **2-bromo-1,4-benzoquinone** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as the bromination of vanillin followed by oxidation.<sup>[7]</sup>



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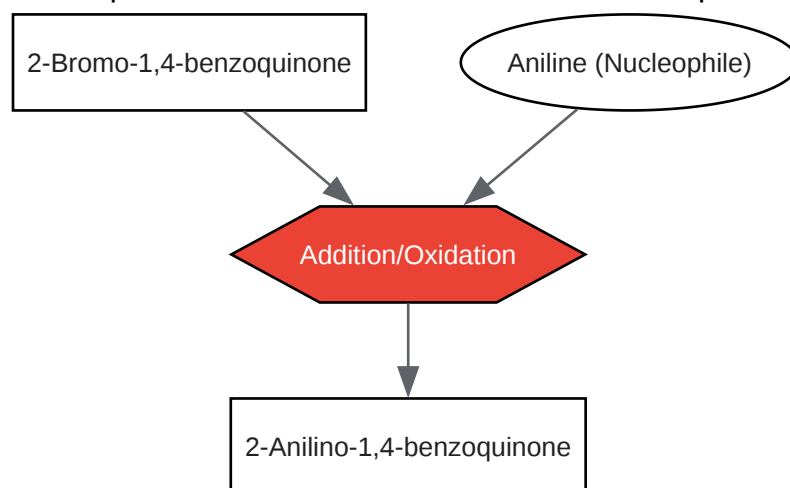
Caption: General workflow for the synthesis of **2-Bromo-1,4-benzoquinone**.

## Reactivity and Key Reactions

**2-Bromo-1,4-benzoquinone** is an active participant in several classes of organic reactions, most notably nucleophilic substitutions and cycloadditions.

The electron-withdrawing nature of the carbonyl groups and the bromine atom makes the quinone ring susceptible to nucleophilic attack. Anilines, for instance, can react with substituted bromoquinones to yield aminobenzoquinone derivatives.<sup>[7]</sup> The reaction can proceed via an addition/oxidation mechanism.<sup>[7]</sup>

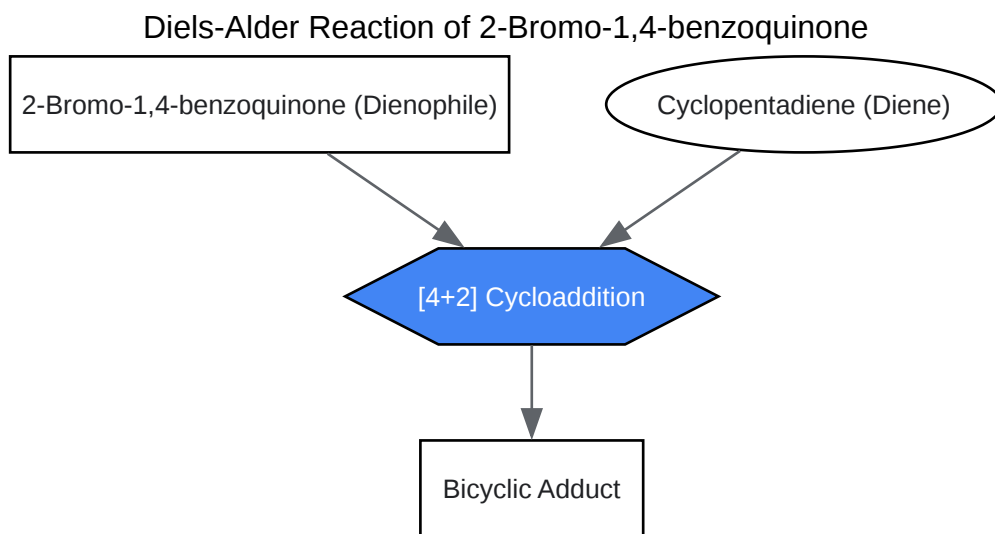
#### Nucleophilic Substitution on 2-Bromo-1,4-benzoquinone



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Caption: Reaction of **2-Bromo-1,4-benzoquinone** with a nucleophile.

As a dienophile, **2-Bromo-1,4-benzoquinone** can react with conjugated dienes, such as cyclopentadiene, to form bicyclic adducts. This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems.



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Caption: Diels-Alder cycloaddition with **2-Bromo-1,4-benzoquinone**.

## Experimental Protocols

The following are generalized experimental protocols for key reactions involving bromo-substituted benzoquinones, which can be adapted for **2-Bromo-1,4-benzoquinone**.

### General Procedure for Nucleophilic Addition of Anilines

This protocol is adapted from the reaction of anilines with 2-bromo-6-methoxy-1,4-benzoquinone.<sup>[7]</sup>

- **Reaction Setup:** To a round-bottom flask, add **2-Bromo-1,4-benzoquinone** (1 mmol) and the desired aniline (1.3 mmol).
- **Solvent Addition:** Add 10 mL of an appropriate solvent (e.g., water, ethanol).<sup>[7]</sup>
- **Reaction Conditions:** The reaction mixture is stirred at room temperature. For less reactive substrates, sonication for a period of 3 hours may be employed.<sup>[7]</sup>

- **Work-up:** The resulting precipitate is collected by filtration through a Büchner funnel and washed with distilled water.<sup>[7]</sup>
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).<sup>[7]</sup>

## General Procedure for Diels-Alder Reaction with Cyclopentadiene

This protocol is a general representation of a Diels-Alder reaction between a benzoquinone and cyclopentadiene.

- **Reactant Preparation:** In a suitable reaction vessel, dissolve **2-Bromo-1,4-benzoquinone** (1 equivalent) in a solvent such as ethyl acetate.
- **Diene Addition:** Add freshly distilled cyclopentadiene (1.1 equivalents) to the solution.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Product Isolation:** Upon completion, the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

## Safety and Handling

**2-Bromo-1,4-benzoquinone** is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**2-Bromo-1,4-benzoquinone** is a valuable reagent in organic synthesis, offering a reactive scaffold for the construction of more complex molecules through nucleophilic substitution and cycloaddition reactions. This guide provides essential information for its use in a research and

development setting. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this compound.

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